2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and difluoromethylsulfonyl groups are likely to contribute to the overall polarity of the molecule, while the pyrazolo[1,5-a]pyrimidine core could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the difluoromethylsulfonyl group might be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A notable application involves the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating sulfone groups. These compounds have been evaluated for their antimicrobial properties. Research findings indicate that derivatives with a single sulfone group exhibit more effective antimicrobial activity against bacteria and fungi compared to those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Radiolabeling and Imaging Applications
Another research avenue explores the synthesis of radiolabeled derivatives for potential use in positron emission tomography (PET) imaging. This application aims at imaging B-Raf(V600E) mutations in cancers, highlighting the compound's relevance in oncological research (Wang, Gao, Miller, & Zheng, 2013).
Herbicidal Activity
The compound's derivatives have also shown promise in agricultural science, particularly in herbicidal activity. Studies on sulfonanilides with a pyrimidinyl-containing group have shown high activity and a broad spectrum in controlling weeds, including Echinochloa oryzicola, without harming rice plants (Yoshimura et al., 2011).
Insecticidal Agents
In the realm of pest management, derivatives incorporating the sulfonamide-bearing thiazole moiety have been synthesized and tested against the cotton leafworm, Spodoptera littoralis. Certain derivatives demonstrated potent toxic effects, suggesting potential as insecticidal agents (Soliman et al., 2020).
Sulfonamide Hybrids as Pharmacological Agents
The exploration of sulfonamide hybrids reveals a broad range of pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain. These studies underscore the versatile utility of sulfonamide derivatives in medicinal chemistry (Ghomashi et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The compound 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide is a part of a family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with its target, CDK2, and inhibits its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s cytotoxic activities against certain cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound has potent anti-proliferative effects.
Action Environment
The compound’s optical applications suggest that it may be influenced by light exposure
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O3S/c15-14(16)24(22,23)11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRLNLGADCNRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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